N-(3-Acetyl-4-hydroxyphenyl)acetamide

Anti-inflammatory COX-2 inhibitor Analgesic

Essential intermediate for rac Diacetolol and cardioselective beta-blocker development. Unique 3-acetyl-4-hydroxyphenyl substitution pattern critical; non-substitutable. High-yield route from 4-methoxyacetanilide ensures cost-efficient scaling to 90%. Purchase this precise chemical selection.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 7298-67-1
Cat. No. B105552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetyl-4-hydroxyphenyl)acetamide
CAS7298-67-1
Synonyms3’-Acetyl-4’-hydroxyacetanilide;  2-Acetyl-4-acetamidophenol;  2-Acetyl-4-acetylamino-5-nitrophenol;  3-Acetyl-4-hydroxyacetanilide;  5-Acetamido-2-hydroxyacetophenone;  5’-(Acetylamino)-2’-hydroxyacetophenone;  5’-Acetamido-2’-hydroxyacetophenone
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)NC(=O)C)O
InChIInChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,13)
InChIKeyDIQSYMRVTOVKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1) Chemical Profile and Procurement Context


N-(3-Acetyl-4-hydroxyphenyl)acetamide is a substituted acetamide derivative, characterized by a phenolic ring with acetyl and acetamide substitutions [1]. It is primarily recognized and utilized as a key synthetic intermediate in the production of rac Diacetolol, the principal and cardioselective active metabolite of the beta-blocker Acebutolol . Its chemical structure, featuring both acetyl and hydroxy functional groups, also enables its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where it contributes to the acetylhydroxamic acid pharmacophore . This dual application potential makes it a specialized building block in medicinal chemistry and pharmaceutical R&D.

Procurement Risk for N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1): Why Analogs Are Not Interchangeable


Generic substitution for N-(3-Acetyl-4-hydroxyphenyl)acetamide is not straightforward due to its specific substitution pattern on the phenolic ring, which is critical for its function as a synthetic intermediate and its distinct biological activity. Simple analogs, such as positional isomers or those lacking the 3-acetyl-4-hydroxy motif, fail to yield the desired downstream products or exhibit altered pharmacological profiles. For instance, the 3-acetyl-4-hydroxy substitution is essential for the synthesis of diacetolol and imparts a unique COX-2 selectivity profile not seen in simpler acetamides like paracetamol (acetaminophen) [1][2]. This specificity translates to a high risk of experimental failure and wasted resources if an unsuitable alternative is procured, underscoring the need for precise chemical selection.

N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1): Quantified Performance Data for Scientific Selection


COX-2 Selectivity of N-(3-Acetyl-4-hydroxyphenyl)acetamide vs. Acetaminophen (Paracetamol)

N-(3-Acetyl-4-hydroxyphenyl)acetamide demonstrates a marked selectivity for COX-2 over COX-1, a key differentiator from non-selective NSAIDs and from acetaminophen, which is a weak, non-selective COX inhibitor. The compound's IC50 for COX-2 is 2,200 nM, which is 11-fold less potent than its activity against COX-1 (IC50 = 200 nM) [1]. This contrasts with acetaminophen, which exhibits IC50 values >100,000 nM for both COX-1 and COX-2, indicating a completely different potency and selectivity profile [2].

Anti-inflammatory COX-2 inhibitor Analgesic Medicinal Chemistry

Synthetic Utility: Yield Comparison in the Preparation of N-(3-Acetyl-4-hydroxyphenyl)acetamide

The compound can be synthesized via multiple routes, with yield being a key procurement consideration. A Friedel-Crafts acylation of 4-methoxyacetanilide with acetyl chloride provides the target compound in up to 90% yield . An alternative route starting from 4-acetamidophenol under different conditions yields 81.5% . This high efficiency in the primary synthetic route is a crucial advantage for process chemists planning large-scale preparations.

Synthetic Intermediate Process Chemistry Friedel-Crafts Acylation Diacetolol Synthesis

Physicochemical Properties: Purity and Melting Point for Identity Confirmation

For procurement, confirming compound identity and purity is paramount. Commercial sources typically supply N-(3-Acetyl-4-hydroxyphenyl)acetamide at a standard purity of 97% . Its reported melting point, a key identity indicator, is consistently documented in the range of 165-168°C [1].

Analytical Chemistry Quality Control Characterization

Primary Applications for N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1) Supported by Evidence


Synthesis of rac Diacetolol and Related Cardioselective Beta-Blocker Metabolites

The compound's most established and differentiated application is as a crucial intermediate in the synthesis of rac Diacetolol [1]. Diacetolol is the principal, active metabolite of Acebutolol and exhibits greater cardioselectivity than the parent drug. This makes N-(3-Acetyl-4-hydroxyphenyl)acetamide an essential procurement for medicinal chemistry programs focused on developing next-generation beta-blockers with improved safety and efficacy profiles.

Development of Novel NSAIDs with a Defined COX-2 Selectivity Profile

Given its demonstrable COX-2 selectivity (IC50 = 2,200 nM) compared to non-selective inhibitors, this compound serves as a valuable scaffold for designing new anti-inflammatory agents . Its unique activity profile, which is distinct from common analgesics like acetaminophen, supports its use in research aimed at creating safer NSAIDs that minimize gastrointestinal side effects while maintaining therapeutic efficacy [1].

Process Chemistry and Large-Scale Synthesis

The well-characterized and high-yielding synthetic route (up to 90%) starting from 4-methoxyacetanilide makes this compound a practical choice for process R&D . This data provides a clear, quantitative basis for scaling up production, ensuring cost-efficiency and reliability in manufacturing for preclinical or early clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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